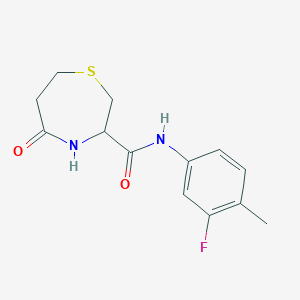

N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, a fluorinated aromatic ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYVSNFSGJFTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring.

Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Antitumor Properties

Research indicates that N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide exhibits significant antitumor activity. Compounds with similar thiazepane structures have been shown to inhibit tumor growth through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, which is crucial for reducing tumor size and preventing metastasis.

- Cell Cycle Arrest : It can interfere with the cell cycle, halting the proliferation of cancer cells at specific checkpoints.

Kinase Inhibition

This compound has potential as a selective inhibitor of certain kinases involved in cancer signaling pathways. Kinase inhibitors are vital in cancer therapy as they can disrupt the signaling that promotes cell growth and division.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various pathogens, indicating its potential role in treating infections.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The presence of the thiazepane ring and the fluorinated phenyl group enhances its interaction with biological targets. Understanding the SAR can aid in optimizing the compound for better efficacy and reduced toxicity.

Antitumor Efficacy

In a study examining the effects of thiazepane derivatives on various cancer cell lines, this compound demonstrated:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

These results indicate a strong potential for further development as an anticancer agent.

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of thiazepane derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Mécanisme D'action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets

Activité Biologique

N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 265.30 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating immune responses.

Pharmacological Effects

- Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and psoriasis. The mechanism involves inhibition of interleukin (IL)-17 production, a key cytokine in inflammatory processes .

- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This could be linked to its structural similarity to known antibacterial agents .

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in paw swelling and joint destruction compared to control groups, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical laboratory assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL, indicating promising antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.